

Spectroscopic Analysis of Boc-Phe-Gly-OH: A Technical Guide

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Compound of Interest

Compound Name: *Boc-Phe-Gly-OH*

Cat. No.: *B558098*

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N- α -tert-Butoxycarbonyl-L-phenylalanyl-L-glycine (**Boc-Phe-Gly-OH**). It is intended for researchers, scientists, and drug development professionals involved in peptide synthesis and characterization. This document outlines the expected spectroscopic data (NMR, IR, and MS), detailed experimental protocols for their acquisition, and a logical workflow for the analytical process.

Data Presentation

The following tables summarize the expected quantitative data for **Boc-Phe-Gly-OH** based on typical values for Boc-protected amino acids and glycine-containing dipeptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ^1H NMR Data for **Boc-Phe-Gly-OH** (400 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.7	br s	1H	Carboxylic Acid (-COOH)
~8.2	t	1H	Glycine Amide (-NH)
~7.3 - 7.1	m	5H	Phenylalanine Aromatic (-C ₆ H ₅)
~7.0	d	1H	Phenylalanine Amide (-NH)
~4.2	m	1H	Phenylalanine α -CH
~3.8	d	2H	Glycine α -CH ₂
~3.0, ~2.8	m	2H	Phenylalanine β -CH ₂
~1.3	s	9H	Boc group (-C(CH ₃) ₃)

Table 2: Predicted ¹³C NMR Data for **Boc-Phe-Gly-OH** (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~172.0	Glycine Carbonyl (-C=O)
~171.5	Phenylalanine Carbonyl (-C=O)
~155.5	Boc Carbonyl (-O-C=O)
~138.0	Phenylalanine Aromatic C (quaternary)
~129.0	Phenylalanine Aromatic CH
~128.0	Phenylalanine Aromatic CH
~126.0	Phenylalanine Aromatic CH
~78.0	Boc Quaternary Carbon (-C(CH ₃) ₃)
~56.0	Phenylalanine α -CH
~41.0	Glycine α -CH ₂
~37.5	Phenylalanine β -CH ₂
~28.0	Boc Methyls (-C(CH ₃) ₃)

Infrared (IR) Spectroscopy Data

Table 3: Expected IR Absorption Bands for **Boc-Phe-Gly-OH**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H (Carboxylic Acid), N-H (Amide) stretch
3100 - 3000	Medium	Aromatic C-H stretch
2980 - 2960	Medium	Aliphatic C-H stretch (Boc group)
~1740	Strong	C=O stretch (Carboxylic Acid)
~1690	Strong	C=O stretch (Boc urethane)
~1650	Strong	C=O stretch (Amide I)
~1530	Strong	N-H bend (Amide II)
1450, 1370	Medium	C-H bend (Boc group, CH ₂ , CH ₃)
~1250	Strong	C-O stretch (Boc and Carboxylic Acid)
~700	Medium	Aromatic C-H out-of-plane bend

Mass Spectrometry (MS) Data

Table 4: Expected Mass Spectrometry Data for **Boc-Phe-Gly-OH**

Parameter	Value
Molecular Formula	C ₁₆ H ₂₂ N ₂ O ₅
Molecular Weight	322.36 g/mol
Monoisotopic Mass	322.1529 Da
[M+H] ⁺ (Protonated)	323.1607 m/z
[M+Na] ⁺ (Sodiated)	345.1426 m/z
[M-H] ⁻ (Deprotonated)	321.1452 m/z

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Boc-Phe-Gly-OH** in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the exchangeable amide and carboxylic acid protons.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 0-14 ppm.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
 - Temperature: 298 K.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation Delay: 2-5 seconds.
 - Temperature: 298 K.
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

- **Sample Preparation:** The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. For ATR, a small amount of the powdered sample is placed directly on the ATR crystal. For a KBr pellet, mix approximately 1 mg of the sample with 100 mg of dry KBr powder and press into a transparent disk.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- **Data Processing:** A background spectrum of the empty ATR crystal or a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

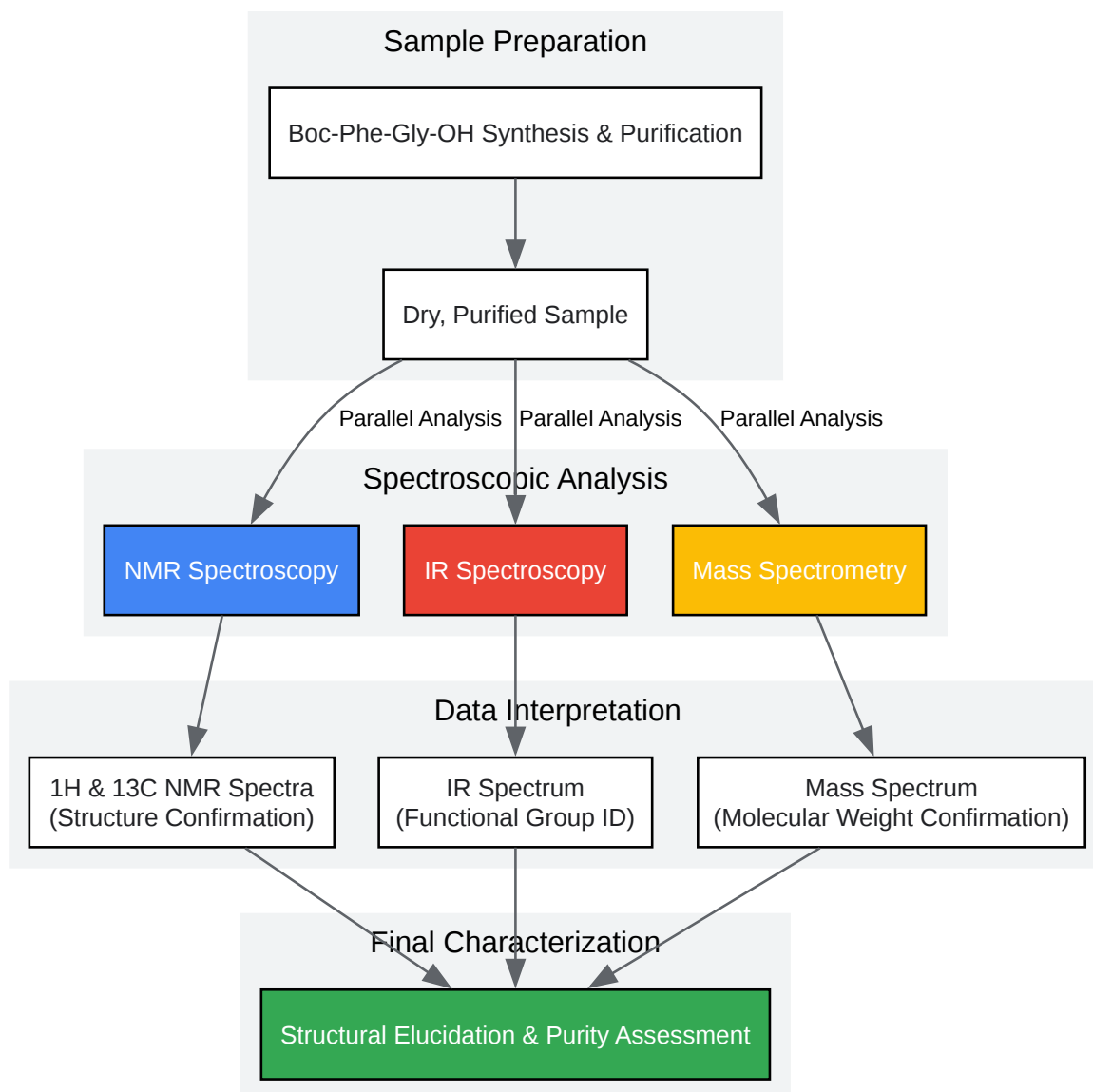
- **Sample Preparation:** Dissolve a small amount of **Boc-Phe-Gly-OH** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
- **Instrumentation:** An electrospray ionization (ESI) mass spectrometer.
- **Data Acquisition (Positive Ion Mode):**
 - Ionization Mode: Electrospray Ionization (ESI).
 - Polarity: Positive.
 - Mass Range: 100-500 m/z.
 - Capillary Voltage: 3-4 kV.
 - Cone Voltage: 20-30 V.

- Data Acquisition (Negative Ion Mode):
 - Ionization Mode: Electrospray Ionization (ESI).
 - Polarity: Negative.
 - Mass Range: 100-500 m/z.
 - Capillary Voltage: -2.5 to -3.5 kV.
 - Cone Voltage: -20 to -30 V.
- Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peaks (e.g., $[M+H]^+$, $[M+Na]^+$, $[M-H]^-$) and to confirm the molecular weight of the compound.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **Boc-Phe-Gly-OH**.

Workflow for Spectroscopic Analysis of Boc-Phe-Gly-OH



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Caption: Workflow for the spectroscopic characterization of **Boc-Phe-Gly-OH**.

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